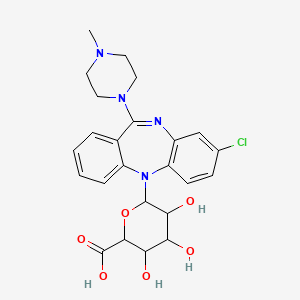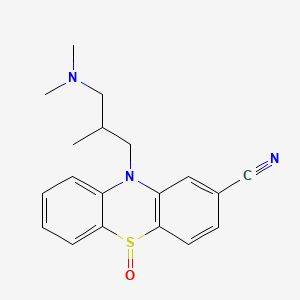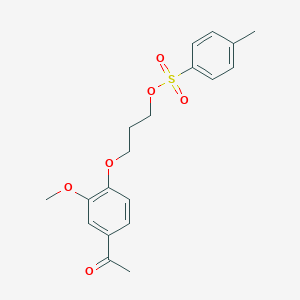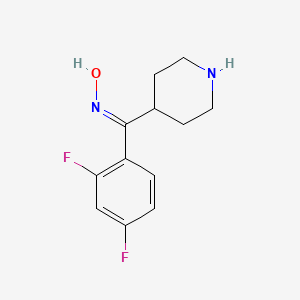
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one
説明
Haloperidol Impurity C is an impurity of the antipsychotic agent Haloperidol.
科学的研究の応用
Receptor Binding and Antipsychotic Potential
Studies have investigated the structural modifications and binding affinity of compounds related to 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one at dopamine and serotonin receptors. These modifications aid in understanding the potential of these compounds as antipsychotic agents, with certain analogs showing promise for further development in treating neuropsychiatric diseases (Peprah et al., 2012).
Crystal Structure and Morphology
Research on the crystal morphology of haloperidol, a compound structurally similar to the one , has been conducted. This study used molecular mechanics calculations and X-ray diffraction analysis to understand how molecular interactions affect the crystal habit of the drug molecule (Li Destri et al., 2011).
Anticancer Activity
Sigma-2 receptor ligands, including analogs of this compound, have been studied for their potential anticancer activity. Some compounds in this series demonstrated inhibition of various cancer cell lines, suggesting a role in cancer therapeutics (Asong et al., 2019).
Structural Analysis and Activity
Other research has focused on the synthesis and structural characterization of related compounds, analyzing their molecular geometry, chemical reactivity, and interactions. These studies provide insights into the properties of these compounds, which can be crucial for their application in medicinal chemistry (Satheeshkumar et al., 2017).
作用機序
Target of Action
Haloperidol Impurity C, also known as 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one, primarily targets the dopamine receptor (mainly D2) . The dopamine receptor plays a crucial role in the brain’s reward system and is involved in mood, motivation, attention, and learning.
Mode of Action
Haloperidol Impurity C exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . This antagonism, particularly within the mesolimbic and mesocortical systems of the brain, helps to alleviate psychotic symptoms and states that are caused by an over-production of dopamine .
Biochemical Pathways
The compound affects several biochemical pathways. It undergoes oxidative N-dealkylation , cytosolic carbonyl reduction , and back-oxidation of reduced Haloperidol to Haloperidol . It also undergoes oxidation to a pyridinium metabolite . These pathways are primarily mediated by the Cytochrome P450 (CYP) isoform , particularly CYP3A4 .
Pharmacokinetics
The pharmacokinetics of Haloperidol Impurity C involves several processes. The greatest proportion of the intrinsic hepatic clearance of the compound is by glucuronidation , followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . The compound is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 .
Result of Action
The molecular and cellular effects of Haloperidol Impurity C’s action are primarily seen in its antipsychotic , neuroleptic , and antiemetic effects . By blocking the dopamine receptors, it can alleviate symptoms of schizophrenia, acute psychosis, and other severe behavioral states .
Action Environment
The action, efficacy, and stability of Haloperidol Impurity C can be influenced by various environmental factors. For instance, the compound’s action can be affected by the coadministration of other drugs such as carbamazepine, phenytoin, phenobarbital , etc . Furthermore, the compound’s stability and efficacy can be influenced by the ambient shipping temperature .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPBBUJMSLKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160910 | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-87-1 | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(3-ethyl-4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(3-ETHYL-4-FLUOROPHENYL)BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H42511846 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)






![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)





